molecular formula C17H24N4O B8387625 N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide

N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide

Cat. No. B8387625
M. Wt: 300.4 g/mol
InChI Key: BDAGPLIEWRSZCY-UHFFFAOYSA-N
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Patent
US08377964B2

Procedure details

To a solution of 4-{[(2-isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidine-1-carboxylic acid tert-butyl ester (10.8 g, 27.0 mmol) dissolved in dichloromethane (50 mL) at 0° C. was slowly added trifluoroacetic acid (50 mL) in 5 mL portions. The solution was allowed to warm to room temperature, stirred for an additional 20 minutes then evaporated in vacuo. Excess trifluoroacetic acid was removed by co-evaporation with toluene. The residue was then dissolved in a minimal volume of dichloromethane and slowly added to diethyl ether (1 L) at 0° C. The resulting slurry was stirred for 2 h at room temperature then filtered to afford the bis-trifluoroacetate salt of the title compound as a light brown solid (12.7 g, 24.0 mmol, 89%). (m/z): [M+H]+ calcd for C17H24N4O 301.21. found 301.5. Retention time (anal. HPLC: 2-50% MeCN/H2O over 6 min)=1.65 min. 1H NMR (300 MHz, MeOD-d3): δ (ppm) 1.59 (d, 6H), 1.60 (m, 1H), 2.03 (m, 2H), 2.04 (m, 1H), 3.00 (m, 2H), 3.43 (m, 2H), 3.45 (m, 2H), 3.63 (septet, 1H), 7.63 (t, 1H), 7.90 (d, 1H), 7.96 (d, 1H), 9.04 (t, 1H).
Name
4-{[(2-isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidine-1-carboxylic acid tert-butyl ester
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][NH:15][C:16]([C:18]2[C:26]3[N:25]=[C:24]([CH:27]([CH3:29])[CH3:28])[NH:23][C:22]=3[CH:21]=[CH:20][CH:19]=2)=[O:17])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[NH:8]1[CH2:13][CH2:12][CH:11]([CH2:14][NH:15][C:16]([C:18]2[C:26]3[N:25]=[C:24]([CH:27]([CH3:29])[CH3:28])[NH:23][C:22]=3[CH:21]=[CH:20][CH:19]=2)=[O:17])[CH2:10][CH2:9]1

Inputs

Step One
Name
4-{[(2-isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidine-1-carboxylic acid tert-butyl ester
Quantity
10.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C1=CC=CC=2NC(=NC21)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Excess trifluoroacetic acid was removed by co-evaporation with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in a minimal volume of dichloromethane
ADDITION
Type
ADDITION
Details
slowly added to diethyl ether (1 L) at 0° C
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 2 h at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
N1CCC(CC1)CNC(=O)C1=CC=CC=2NC(=NC21)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24 mmol
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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